2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound characterized by its unique structure that incorporates both a benzaldehyde moiety and a boron-containing dioxaborolane group. Its molecular formula is , with a molar mass of approximately 246.11 g/mol. This compound appears as a solid at room temperature, typically presenting as a white to colorless powder or liquid. The presence of the tetramethyl-1,3,2-dioxaborolane group enhances its chemical reactivity, making it a valuable intermediate in various synthetic applications .
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde does not exhibit biological activity itself. However, it serves as a building block in Suzuki-Miyaura coupling reactions. The mechanism of this reaction involves a series of steps where the palladium catalyst activates both the boronic acid and the halide coupling partner, leading to the formation of a new carbon-carbon bond [].
Due to the absence of extensive research specific to 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, further investigation is needed to confirm its potential applications in organic synthesis.
The chemical reactivity of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is primarily influenced by the aldehyde functional group and the boron atom in the dioxaborolane. Key reactions include:
These reactions make this compound useful in synthetic organic chemistry for building complex molecular architectures.
While specific biological activity data for 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is limited, compounds containing dioxaborolane groups have been studied for potential pharmacological properties. Boron-containing compounds are known to exhibit unique interactions with biological systems, influencing enzyme activity and potentially acting as inhibitors or modulators in various biochemical pathways .
Several methods can be employed to synthesize 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:
These synthesis methods highlight the versatility of boron chemistry in creating functionalized organic compounds.
The primary applications of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde include:
The compound's reactivity and structural features make it valuable in both academic research and industrial applications.
Several compounds share structural similarities with 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Lacks methyl substitution on the benzene ring | |
4-Methoxybenzaldehyde | Contains a methoxy group instead of a dioxaborolane | |
4-(Boronate)benzaldehyde | Directly incorporates a boronate group without dioxaborolane |
The uniqueness of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde lies in its dual functionality as both an aldehyde and a boron-containing compound, which enhances its utility in synthetic applications compared to other similar compounds.